molecular formula C24H22N4O3S B284694 5-methyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

5-methyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B284694
M. Wt: 446.5 g/mol
InChI Key: WHACIHVWIGLXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

TAK-659 selectively inhibits the activity of BTK, a key enzyme involved in the signaling pathways of B cells. BTK plays a crucial role in the development, activation, and survival of B cells. Inhibition of BTK by TAK-659 results in the suppression of B-cell signaling, leading to decreased proliferation and survival of B cells. This mechanism of action makes TAK-659 a potential therapeutic agent for B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. It has also been found to reduce the levels of several cytokines and chemokines involved in inflammation and immune responses. In animal models of autoimmune diseases, TAK-659 has been shown to reduce the severity of disease symptoms and delay disease progression.

Advantages and Limitations for Lab Experiments

The advantages of using TAK-659 in lab experiments include its high selectivity for BTK and its potent inhibitory effects on B-cell signaling. However, the limitations include its complex synthesis method, which requires expertise in organic chemistry, and its potential off-target effects on other kinases.

Future Directions

Future research on TAK-659 could focus on its potential therapeutic applications in B-cell malignancies and autoimmune diseases. Studies could also investigate its efficacy in combination with other drugs and its potential side effects in humans. Furthermore, research could be conducted to optimize the synthesis method of TAK-659 and develop more efficient and scalable methods for its production.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 2-amino-4-methylthiophene-3-carboxylic acid with ethyl chloroformate, followed by the reaction of the resulting intermediate with 2-phenylethylamine. The obtained product is then subjected to a series of reactions, including cyclization, amidation, and acylation, to yield TAK-659. This synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit the proliferation and survival of B cells, which are responsible for the production of antibodies. TAK-659 has also been found to reduce inflammation and immune responses in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

5-methyl-4-oxo-3-[2-oxo-2-(2-phenylethylamino)ethyl]-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H22N4O3S/c1-16-20-23(32-21(16)22(30)27-18-10-6-3-7-11-18)26-15-28(24(20)31)14-19(29)25-13-12-17-8-4-2-5-9-17/h2-11,15H,12-14H2,1H3,(H,25,29)(H,27,30)

InChI Key

WHACIHVWIGLXJB-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.